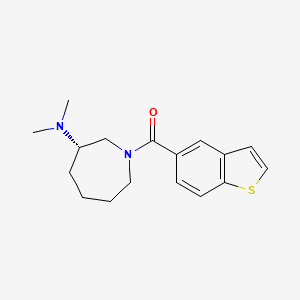

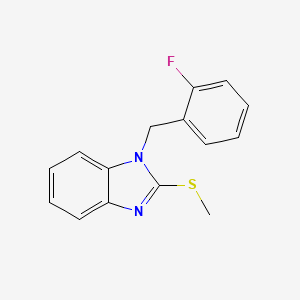

![molecular formula C16H16N4O B5587960 5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)

5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Pyrazolopyrimidinones are synthesized through various catalytic methods and reactions. For instance, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones are synthesized from the reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids, showing the versatility and efficiency of catalysis in these syntheses (Heravi et al., 2007).

Molecular Structure Analysis

The structural elucidation of pyrazolopyrimidinones involves various spectroscopic techniques. For example, a study on the synthesis and characterization of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, utilized FT-IR, NMR, and single-crystal X-ray diffraction methods, highlighting the molecular geometry and electronic structure of such compounds (Özdemir et al., 2015).

Chemical Reactions and Properties

Pyrazolopyrimidinones undergo various chemical reactions, leading to a wide range of derivatives with diverse properties. A notable reaction is the iodocyclization of 6-alkenyl(alkynyl)-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones, yielding fused pyrimidinone derivatives, which exemplifies the reactive versatility of this scaffold (Bentya et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research has demonstrated the synthesis of a novel series of pyrazolopyrimidine derivatives, exploring their biological activities. For instance, Rahmouni et al. (2016) synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were found to have potential anticancer properties, indicating the broad applicability of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry (Rahmouni et al., 2016).

Anticancer and Anti-inflammatory Properties

Further investigations into pyrazolopyrimidine derivatives have revealed their potential as anticancer and anti-inflammatory agents. Another study by Yewale et al. (2012) synthesized novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones and evaluated them as potential anti-inflammatory agents. The study found that some compounds exhibited superior anti-inflammatory activity in comparison to standard drugs, highlighting the therapeutic potential of pyrazolopyrimidine derivatives in treating inflammation-related disorders (Yewale et al., 2012).

Corrosion Inhibition Properties

Apart from their biological applications, pyrazolopyrimidine derivatives have also been studied for their corrosion inhibition properties. Abdel Hameed et al. (2020) investigated the corrosion inhibition and adsorption properties of some heterocyclic derivatives, including pyrazolo[3,4-d]pyrimidin-4-one derivatives, on C-steel surfaces in HCl. The study found that these compounds exhibited good corrosion inhibition efficiency, suggesting their potential use in protecting metals against corrosion (Abdel Hameed et al., 2020).

Direcciones Futuras

Future research could focus on further exploring the biological activity of this compound, particularly its potential role in inhibiting CDK2 or other protein kinases . Additionally, the synthesis of this compound could be optimized, and its reactivity in various chemical reactions could be further studied .

Propiedades

IUPAC Name |

6-ethyl-1-phenyl-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-3-10-19-14(4-2)18-15-13(16(19)21)11-17-20(15)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTCOSNLUTUWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-1-phenyl-5-(prop-2-en-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)

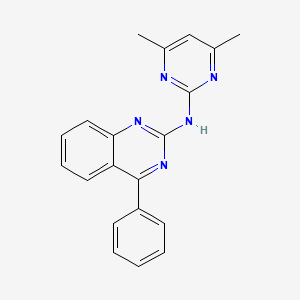

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)

![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)

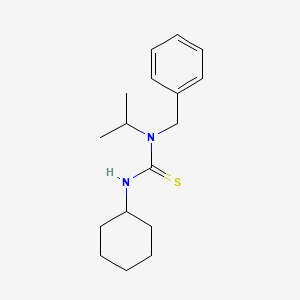

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)

![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)